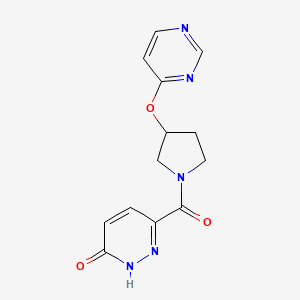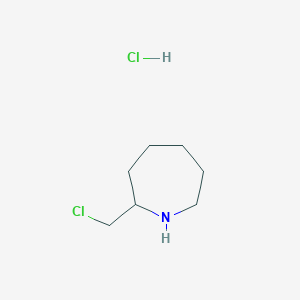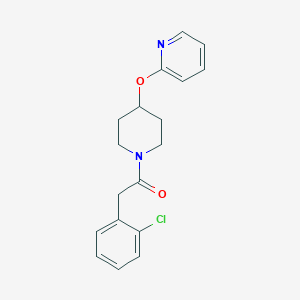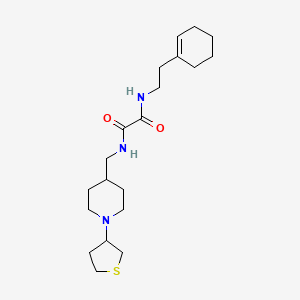
2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide” is related to 2,2,6,6-Tetramethylpiperidine . 2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
The synthesis of related compounds has been described in various sources. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl have been synthesized and used in oxidative reactions . The oxyl radical can be obtained in 85% yield over two steps from commercially available 4-amino-2,2,6,6-tetramethylpiperidine .Molecular Structure Analysis
The molecular structure of the related compound 2,2,6,6-Tetramethylpiperidine is available in various databases . The bond order analysis of the N–O atom pair shows it has a bond order of 1.393 (vacuo), larger than a single bond but not quite a double bond .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine is used in various chemical reactions. For instance, it is used as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . It has also been used in the oxidation of various alcohols to their corresponding carbonyl derivatives .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine is a clear liquid with a density of 0.83 g/mL. It has a melting point of -59 °C and a boiling point of 152 °C . It is soluble in various organic solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Oxidative Applications
Synthesis of Oxidative Reagents : The compound 2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been used in the synthesis of oxidative reagents. Specifically, its derivative 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, also known as Bobbitt's salt, and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (AcNH-TEMPO) are synthesized and used in various oxidative reactions. These compounds serve as metal-free, nontoxic, and environmentally friendly oxidants, useful in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers (Mercadante et al., 2013).
Structural Analysis in Redox Derivatives
Structural Characteristics in Crystalline State and Solution : This compound's derivatives, such as 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, exhibit specific structural characteristics in both crystalline state and solution. X-ray diffraction and NMR spectroscopy reveal that these compounds possess a chair conformation with an equatorial orientation of CH2C(O)NH2 group. The structure varies with the oxidation state of the piperidine nitrogen atom, impacting the geometry of the N1 atom of the heterocycle and the N1-O1 bond length (Sen' et al., 2014).
Applications in Memory Enhancement
Effects on Memory Ability in Mice : Derivatives of this compound, specifically 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, have been studied for their effects on memory ability in mice. These compounds show promising results in enhancing memory, as measured by the swimming maze test, demonstrating potential therapeutic applications in memory-related disorders (Li Ming-zhu, 2008).
Antimicrobial Nano-Materials
Antimicrobial Activities of Derivatives : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and screened for antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrate higher effectiveness against fungi than bacteria, with specific structural groups enhancing their anticandidal activity (Mokhtari & Pourabdollah, 2013).
Synthesis of Piperidine Derivatives
Enantioselective Synthesis of Piperidines : The synthesis of 3-substituted piperidines from lactam via various chemical reactions, including bromo derivative formation and direct alkylation, has been accomplished. This method allows for the production of enantiomerically pure piperidine derivatives, which are crucial in various pharmacological applications (Micouin et al., 1994).
Therapeutic Applications
Histamine H3 Receptor Antagonists for Diabetes : Novel 2-piperidinopiperidine thiadiazoles have been synthesized and evaluated as potent histamine H3 receptor antagonists, showing promise in antidiabetic efficacy in type 2 diabetic mice. These compounds effectively reduce non-fasting glucose levels, highlighting their potential in diabetes treatment (Rao et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on this compound could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)18-15)17-14(20)12-19-8-6-5-7-9-19/h13,18H,5-12H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUZMCYPMQVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)

![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)


![3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2995565.png)
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
